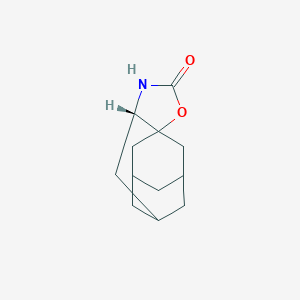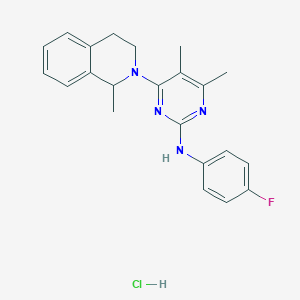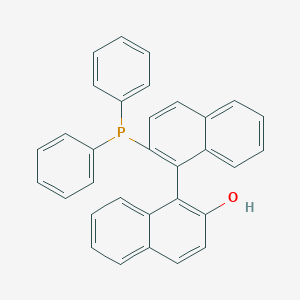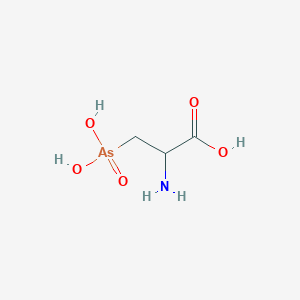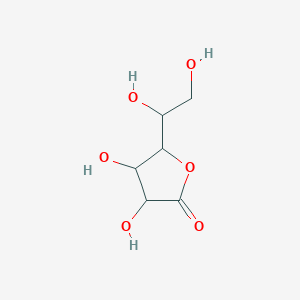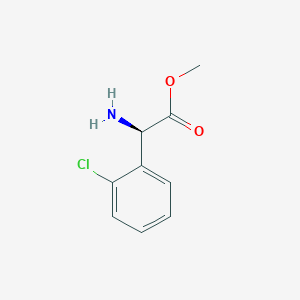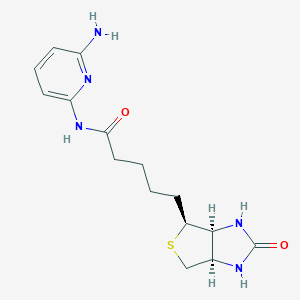
2-氨基-(6-酰胺生物素基)吡啶
描述
“2-Amino-(6-amidobiotinyl)pyridine” is a novel fluorescent compound that allows the tagging of oligosaccharides . It can tag oligosaccharides under nondegradative conditions with high efficiency .
Synthesis Analysis
This compound is synthesized as a fluorescent reagent . The synthesis process involves reductive amination, which permits sensitive detection and fractionation of these molecules .Molecular Structure Analysis
The molecular structure of “2-Amino-(6-amidobiotinyl)pyridine” allows it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .Chemical Reactions Analysis
The chemical reaction involved in the use of “2-Amino-(6-amidobiotinyl)pyridine” is reductive amination . This reaction allows for the tagging of free oligosaccharides, enabling sensitive detection and fractionation of these molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-(6-amidobiotinyl)pyridine” allow it to tag oligosaccharides and their fractionation by reversed-phase HPLC with picomole scale detection .科学研究应用
寡糖的荧光标记
2-氨基-(6-酰胺生物素基)吡啶,被识别为生物素化的二氨基吡啶 (BAP),被用作一种用于标记寡糖的新型荧光化合物。这种标记允许通过反相 HPLC 检测和分馏寡糖,检测灵敏度达到皮摩尔级。BAP 标记的寡糖还可以与亲和素形成功能性类新糖蛋白,这对于检测受体和产生单特异性抗体很有用 (Toomre 和 Varki,1994).
糖蛋白分析中的生物学应用
BAP 在糖蛋白的单糖组成分析中非常有效。BAP 的生物素基团能够从反应混合物中回收糖链,从而能够产生携带多个定义结构寡糖拷贝的新糖蛋白。这些复合物有助于产生针对寡糖链的抗体,并利用亲和素-生物素技术检测和分离寡糖特异性受体 (Rothenberg 等人,1993).
腐蚀抑制研究
吡啶衍生物,包括 2-氨基-(6-酰胺生物素基)吡啶,已因其作为酸性环境中金属的腐蚀抑制剂的潜力而受到研究。这些研究在腐蚀阻力至关重要的工业应用中具有重要意义 (Ansari 等人,2015).
抗癌剂研究
已经合成并评估了与 2-氨基-(6-酰胺生物素基)吡啶相关的化合物作为抗癌剂的潜力。这突出了吡啶衍生物在开发新治疗剂中的更广泛意义 (Chavva 等人,2013).
安全和危害
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVVZQSPJYVEDP-BHDSKKPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934672 | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-(6-amidobiotinyl)pyridine | |
CAS RN |
153086-93-2 | |
| Record name | 2-Amino-(6-amidobiotinyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





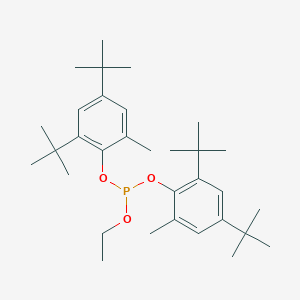
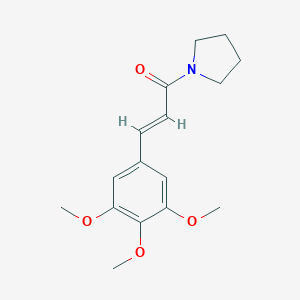
![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)
